molecular formula C19H18BrN3O2 B10980218 N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No. B10980218
M. Wt: 400.3 g/mol
InChI Key: OPJDPVWLSVLXHR-UHFFFAOYSA-N
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Description

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromophenyl group, which can impart unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The indole core can bind to multiple receptors, influencing cellular signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
  • N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
  • N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Uniqueness

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-[2-[(3-bromobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C19H18BrN3O2/c1-23-12-16(15-7-2-3-8-17(15)23)19(25)22-10-9-21-18(24)13-5-4-6-14(20)11-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,25)

InChI Key

OPJDPVWLSVLXHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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